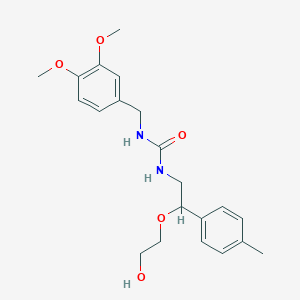

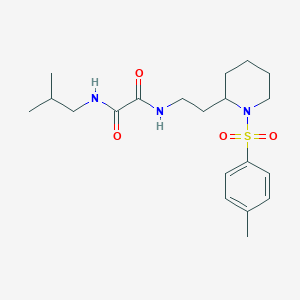

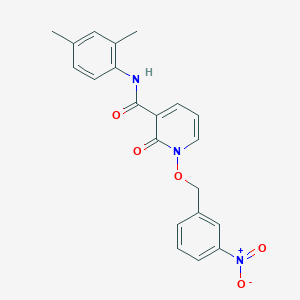

1-(3,4-Dimethoxybenzyl)-3-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)urea

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "1-(3,4-Dimethoxybenzyl)-3-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)urea" is not directly studied in the provided papers. However, the papers do provide insights into similar compounds which can help infer some aspects of the compound . The first paper discusses a compound with a tetrahydropyrimidine ring and methoxy groups, which shares some structural similarities with the target compound . The second paper investigates a series of ureas with hydroxy and methoxy substituents, which are also present in the target compound . These studies can provide a foundational understanding of the behavior and properties of similar molecular structures.

Synthesis Analysis

While the exact synthesis of "1-(3,4-Dimethoxybenzyl)-3-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)urea" is not detailed in the provided papers, the synthesis of related compounds is discussed. In the second paper, the synthesis of 3-alkyl-1-(2-hydroxy-5,8-dimethoxy-1,2,3,4-tetrahydro-3-naphthalenyl)ureas is described, starting from 3-amino-1,2,3,4-tetrahydronaphthalenes . This suggests that a similar approach could potentially be applied to synthesize the target compound, possibly involving the reaction of an appropriate amine with a substituted isocyanate or carbamate.

Molecular Structure Analysis

The first paper provides a theoretical investigation into the molecular structure of a related compound, which includes vibrational wavenumber calculations at the DFT level and a study of the HOMO-LUMO energy gap . Although the target compound is not directly studied, it can be inferred that similar computational methods could be used to analyze its molecular structure. The presence of methoxy groups and a benzyl moiety in the target compound suggests that it may have delocalized π-electrons, similar to the compound studied in the first paper.

Chemical Reactions Analysis

Neither paper directly addresses the chemical reactions of "1-(3,4-Dimethoxybenzyl)-3-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)urea". However, based on the structure and the reactivity of similar compounds, it can be hypothesized that the target compound may undergo reactions typical of ureas, such as hydrolysis to form amines and carbon dioxide, or reactions with electrophiles at the oxygen atoms of the methoxy groups .

Physical and Chemical Properties Analysis

The physical and chemical properties of the target compound can be partially extrapolated from the related compounds discussed in the papers. For instance, the first paper mentions a high first hyperpolarizability for the studied compound, indicating potential for nonlinear optical applications . The target compound, with its similar methoxy and urea functionalities, might also exhibit significant hyperpolarizability. The second paper highlights the hypotensive and antiarrhythmic activities of the synthesized ureas in pharmacological tests , suggesting that the target compound could also possess biological activity, which would be worth investigating.

Aplicaciones Científicas De Investigación

Biomimetic Oxidation Studies

Biomimetic oxidation processes often utilize compounds similar to 1-(3,4-Dimethoxybenzyl)-3-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)urea for catalytic purposes. For instance, the oxidation of 3,4-dimethoxybenzyl alcohol (veratryl alcohol), a lignin model compound, with H2O2 catalyzed by iron(III) porphyrins and horseradish peroxidase (HRP) in ionic liquids demonstrates the potential application of related compounds in biomimetic oxidation processes. This research highlights the enhanced catalytic activity and recyclability of the catalysts in ionic liquids, potentially due to the stabilization of high-valent oxo-iron(IV) π-cation radical intermediates (Kumar, Jain, & Chauhan, 2007).

Supramolecular Self-Assembly

The compound's framework is conducive to supramolecular self-assembly processes. Research involving uranyl isothiosemicarbazone complexes, which share structural similarities, has been instrumental in understanding the role of solvents in mixed-ligand supramolecular self-assembly architectures. These studies provide insights into how varying solvent types can influence the geometric and electronic properties of the assembled structures, leading to applications in material science and nanotechnology (Takjoo & Mague, 2017).

Corrosion Inhibition

Derivatives of urea, similar in structure to the compound , have been evaluated for their effectiveness as corrosion inhibitors for metals such as mild steel in acidic environments. The protective action against corrosion, deduced through various analytical methods, underscores the potential application of these compounds in industrial settings to enhance the longevity and durability of metal structures (Mistry, Patel, Patel, & Jauhari, 2011).

Protective Groups in Synthesis

In synthetic chemistry, protecting groups such as the 3,4-dimethoxybenzyl group are essential for the selective activation or deactivation of functional groups. Research has demonstrated the effectiveness of the DMPM (3,4-dimethoxybenzyl) protecting group for hydroxy functions, showing its facile removal compared to other protecting groups. This attribute is particularly valuable in the synthesis of complex organic molecules, including macrolides and polyether antibiotics (Oikawa, Tanaka, Horita, Yoshioka, & Yonemitsu, 1985).

Propiedades

IUPAC Name |

1-[(3,4-dimethoxyphenyl)methyl]-3-[2-(2-hydroxyethoxy)-2-(4-methylphenyl)ethyl]urea |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28N2O5/c1-15-4-7-17(8-5-15)20(28-11-10-24)14-23-21(25)22-13-16-6-9-18(26-2)19(12-16)27-3/h4-9,12,20,24H,10-11,13-14H2,1-3H3,(H2,22,23,25) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUHIUBOISMYIQB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(CNC(=O)NCC2=CC(=C(C=C2)OC)OC)OCCO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3,4-Dimethoxybenzyl)-3-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)urea | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(4-hydroxy-3-methoxyphenyl)-1-methyltetrahydropyrrolo[3,4-c]pyrazole-4,6(1H,5H)-dione](/img/structure/B2549147.png)

![2-[(2-Methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)sulfanyl]-1-morpholin-4-ylethanone](/img/structure/B2549148.png)

![N-[(5-Chloro-8-hydroxy-quinolin-7-yl)-phenyl-methyl]-acetamide](/img/structure/B2549154.png)

![N-([2,3'-bipyridin]-5-ylmethyl)-3-(4-methoxyphenyl)propanamide](/img/structure/B2549158.png)

![2-(4-Bromophenyl)imidazo[1,2-a]pyridine-6-carboxylic acid](/img/structure/B2549165.png)